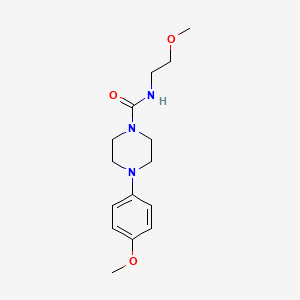![molecular formula C21H16ClF3N4OS2 B4583692 3-(5-chloro-2-methoxyphenyl)-4-methyl-5-[({2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-4H-1,2,4-triazole](/img/structure/B4583692.png)
3-(5-chloro-2-methoxyphenyl)-4-methyl-5-[({2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-4H-1,2,4-triazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives, including compounds similar to the one , often involves the interaction of chloronitriles with phenyl methanols in the presence of sodium hydroxide in a propanol medium. This method has been developed to obtain new compounds, highlighting the versatility and reactivity of the triazole ring in facilitating the formation of complex structures (Rud, Kaplaushenko, & Kucheryavyi, 2016).
Molecular Structure Analysis
Triazole compounds exhibit a wide range of biological activities, which can be attributed to their molecular structure. The triazole ring serves as a core structure that can be modified to produce derivatives with targeted properties. Structural analysis typically involves spectroscopic methods such as IR-spectrophotometry, which provides insights into the functional groups present and their arrangements within the molecule. The individuality and purity of these compounds are often confirmed using high-performance liquid chromatography (HPLC) (Raval, Patel, Patel, & Desai, 2010).
Chemical Reactions and Properties
The chemical reactivity of triazole derivatives is significantly influenced by the presence of various substituents on the triazole ring. These compounds can undergo a range of chemical reactions, including nucleophilic substitution and cycloaddition, which are essential for the synthesis of more complex molecules. The introduction of specific functional groups into the triazole structure can also modify the compound's chemical properties, making it suitable for various applications (Hanif, Qadeer, Rama, Vuoti, & Autio, 2007).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical application. These properties are often determined using X-ray diffraction analysis, which provides detailed information on the molecular and crystal structures. Understanding the physical properties is essential for designing compounds with optimal performance for specific applications (Askerov, Magerramov, Osmanov, Baranov, Borisova, & Borisov, 2019).
Chemical Properties Analysis
The chemical properties of triazole derivatives are significantly influenced by the electronic nature of the substituents attached to the triazole ring. These properties include acidity/basicity, electrophilic/nucleophilic reactivity, and the ability to form hydrogen bonds, which can affect the compound's biological activity. Spectroscopic methods, including NMR and mass spectrometry, are commonly used to study these chemical properties and elucidate the compound's functional groups and molecular structure (Wu, Ye, Guo, Liao, Liao, Zhao, Chai, & Zhixu, 2021).
Applications De Recherche Scientifique
Antimicrobial Activities
1,2,4-Triazole derivatives, such as those synthesized by Bektaş et al. (2010), exhibit significant antimicrobial activities against various microorganisms. The study involved the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showing that some compounds possessed good to moderate activities against test microorganisms (Bektaş et al., 2010).
Anticancer Properties
Compounds with the 1,2,4-triazole moiety have been investigated for their potential anticancer activities. For instance, Rud et al. (2016) explored the synthesis, physical, and chemical properties of 3-((5-(hydroxy(phenyl)methine)-4-R-4H-1,2,4-triazole-3-yl)thio)aceto(propane, methylene-о-, m-, p-benzo)nitriles, highlighting their significance in oncology research (Rud et al., 2016).
Corrosion Inhibition
The 1,2,4-triazole ring structure is also prominent in corrosion inhibition studies. Yadav et al. (2013) synthesized benzimidazole derivatives containing a 1,2,4-triazole moiety and evaluated their efficacy as inhibitors for mild steel corrosion in acidic solutions, showcasing the chemical versatility of triazole derivatives (Yadav et al., 2013).
Fluorescent Probes
Triazole derivatives can be applied in the development of fluorescent probes for sensing applications. Tanaka et al. (2001) demonstrated the use of benzoxazole and benzothiazole analogues for sensing pH and metal cations, reflecting the adaptability of triazole structures in sensor technology (Tanaka et al., 2001).
Drug Design and Molecular Docking
The structural framework of 1,2,4-triazoles is conducive to drug design, particularly as inhibitors targeting specific proteins or enzymes. Karayel's (2021) research on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors provides insights into the conformational analyses and molecular docking studies, underscoring the potential of triazole derivatives in therapeutic applications (Karayel, 2021).
Propriétés
IUPAC Name |
4-[[5-(5-chloro-2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N4OS2/c1-29-18(16-9-14(22)6-7-17(16)30-2)27-28-20(29)32-11-15-10-31-19(26-15)12-4-3-5-13(8-12)21(23,24)25/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVHWMDWCIKAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CSC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-chloro-2-methoxyphenyl)-4-methyl-5-[({2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)sulfanyl]-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



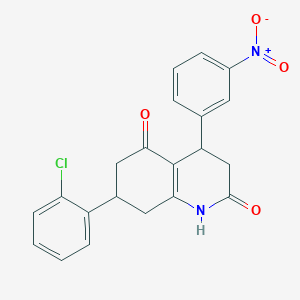
![2-(1-cyclohexyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4583622.png)
![2-{[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N,N-diethylacetamide](/img/structure/B4583624.png)
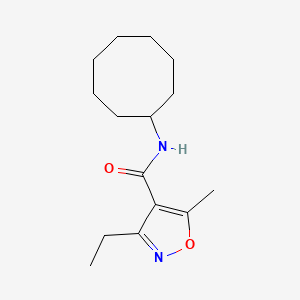

![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4583643.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4583650.png)
![3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4583667.png)
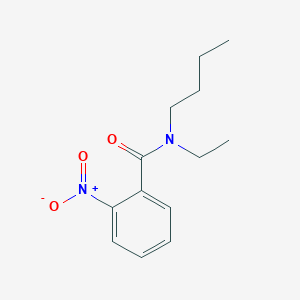
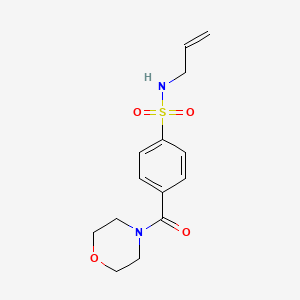
![2,6-dichlorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4583704.png)
![N'-(4-acetylphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4583716.png)
